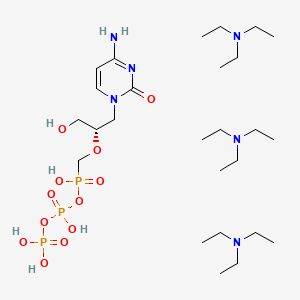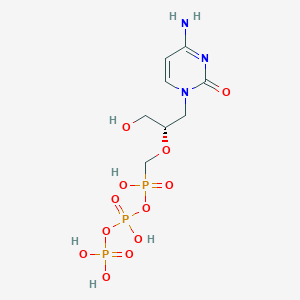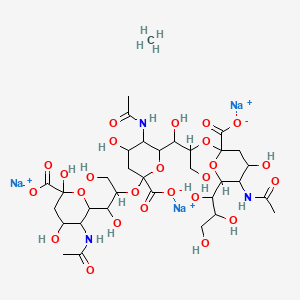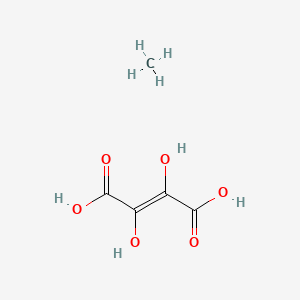
Dihydroxyfumaric acid (hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxyfumaric acid (hydrate) is an organic compound with the molecular formula C4H4O6·xH2O. It is known for its antioxidant properties and its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydroxyfumaric acid can be synthesized through the oxidation of maleic acid or fumaric acid using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for dihydroxyfumaric acid are proprietary and not widely disclosed. the compound is available commercially, indicating that scalable production methods have been established .
Types of Reactions:
Oxidation: Dihydroxyfumaric acid readily undergoes oxidation to form diketosuccinic acid.
Reduction: The compound can be reduced to tartaric acid under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions typically occur in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products:
Oxidation Products: Diketosuccinic acid.
Reduction Products: Tartaric acid.
Substitution Products: Various derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Dihydroxyfumaric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Mécanisme D'action
The antioxidant activity of dihydroxyfumaric acid is primarily due to its ene-diol moiety, which can efficiently capture electrons from free radicals. This mechanism involves the transfer of electrons to the oxygen atoms of the hydroxyl groups, neutralizing the free radicals and preventing cellular damage . The compound also inhibits the formation of nitrosamines by inactivating nitrosating agents .
Comparaison Avec Des Composés Similaires
Ascorbic Acid: Both compounds have antioxidant properties and can scavenge free radicals.
Fumaric Acid: A precursor to dihydroxyfumaric acid, fumaric acid undergoes oxidation to form the latter.
Uniqueness: Dihydroxyfumaric acid’s unique ene-diol moiety makes it highly reactive and versatile in various chemical reactions. Its ability to act as both a nucleophile and an electrophile sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C5H8O6 |
|---|---|
Poids moléculaire |
164.11 g/mol |
Nom IUPAC |
(E)-2,3-dihydroxybut-2-enedioic acid;methane |
InChI |
InChI=1S/C4H4O6.CH4/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H4/b2-1+; |
Clé InChI |
AEZLZZHKELJGIA-TYYBGVCCSA-N |
SMILES isomérique |
C.C(=C(/C(=O)O)\O)(\C(=O)O)/O |
SMILES canonique |
C.C(=C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


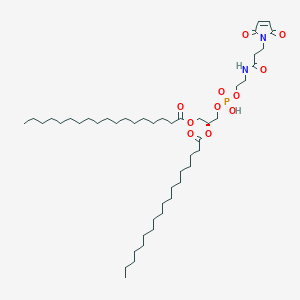
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)

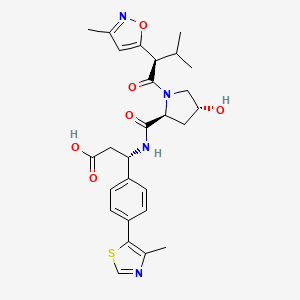
![[(2R,3S,4S,5R,6S)-6-[[(1S,2R,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855285.png)
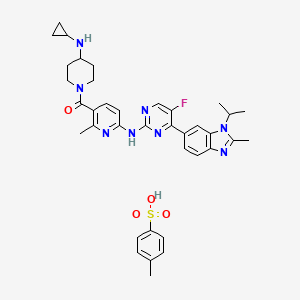
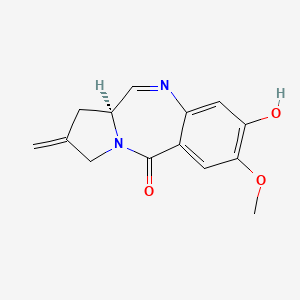
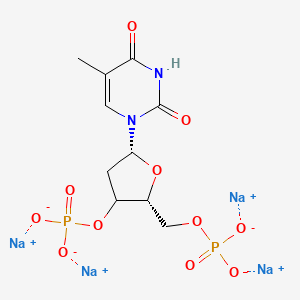
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)
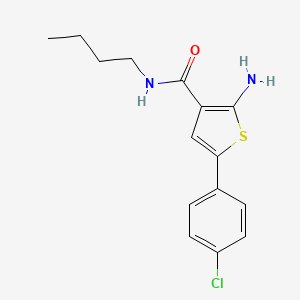
![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)
